molecular formula C27H30ClN3O2S B2512342 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride CAS No. 1329876-77-8

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride

Cat. No.: B2512342
CAS No.: 1329876-77-8
M. Wt: 496.07
InChI Key: XFAIMNKHCJGGIT-UHFFFAOYSA-N
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Description

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride is a synthetic acetamide derivative featuring a benzothiazole core substituted with methyl groups at positions 4 and 3. The molecule incorporates a morpholinoethylamine side chain and a naphthalen-1-yl acetamide moiety. Its hydrochloride salt enhances solubility for pharmacological applications.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O2S.ClH/c1-19-10-11-24-26(20(19)2)28-27(33-24)30(13-12-29-14-16-32-17-15-29)25(31)18-22-8-5-7-21-6-3-4-9-23(21)22;/h3-11H,12-18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAIMNKHCJGGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)CC4=CC=CC5=CC=CC=C54)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a benzo[d]thiazole moiety, a morpholine group, and a naphthyl acetamide component. Its molecular formula is C23H28ClN3O2S2C_{23}H_{28}ClN_{3}O_{2}S_{2}, with a molecular weight of approximately 478.1 g/mol . The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in key cellular pathways. The benzo[d]thiazole and morpholine components are known to enhance binding affinity to target proteins, potentially modulating their activity. For instance, compounds with similar structures have been reported to inhibit cyclooxygenase enzymes, which are critical in inflammatory processes .

Anticancer Activity

Several studies have investigated the anticancer properties of benzo[d]thiazole derivatives. For example, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanisms often involve apoptosis induction and cell cycle arrest .

Compound Cell Line IC50 (µM) Mechanism
Compound 6fA54910.5Apoptosis via caspase activation
Compound 6gC68.3Cell cycle arrest at G1 phase

Anti-inflammatory Activity

Research indicates that compounds similar to this compound may possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . This activity makes them potential candidates for treating inflammatory diseases.

Case Studies

  • Synthesis and Evaluation : A study synthesized several thiazole derivatives and evaluated their anticancer activities using MTT assays. The results indicated that certain derivatives exhibited promising activity against tumor cell lines, suggesting that modifications to the benzo[d]thiazole structure could enhance efficacy .
  • Docking Studies : Computational docking studies have been performed to predict the binding affinity of this compound to cyclooxygenase-2 (COX-2). These studies suggest that structural modifications can significantly influence binding interactions, which correlate with observed biological activities .

Scientific Research Applications

Molecular Formula

  • Molecular Formula: C₁₈H₁₈ClN₃OS
  • Molecular Weight: 363.87 g/mol

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For example, studies on related thiazole compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride may share similar efficacy .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Thiazole derivatives have been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies of related compounds have shown effectiveness against breast cancer cell lines (e.g., MCF7), indicating that this compound may also possess similar anticancer properties .

Synthesis Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiazole Moiety: This can be achieved by cyclization reactions involving 2-amino thiophenols.
  • Coupling with Morpholine: The thiazole derivative is then reacted with morpholine derivatives under controlled conditions to form the desired amide.
  • Introduction of Naphthalene Group: The final step often involves Friedel-Crafts acylation or other coupling methods to attach the naphthalene moiety .

Industrial Production

For large-scale synthesis, optimized methods are employed to ensure high yield and purity. These methods often involve the use of efficient catalysts and controlled reaction environments .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of thiazole derivatives for their antimicrobial activity against Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting that this compound could potentially be effective against these pathogens .

Case Study 2: Anticancer Screening

In another study focusing on anticancer activity, derivatives similar to this compound were tested against various cancer cell lines using MTT assays. The results demonstrated a dose-dependent reduction in cell viability, highlighting the potential for further development as an anticancer agent .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Selected Acetamide Derivatives
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Functional Groups
Target Compound Benzo[d]thiazole 4,5-dimethyl; 2-morpholinoethyl; naphthalen-1-yl C₂₆H₂₈ClN₃O₂S* ~498.0† Amide, morpholine, naphthalene
N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride Benzo[d]thiazole 4,5-dimethyl; 2-dimethylaminoethyl; phenoxy C₂₁H₂₆ClN₃O₂S 420.0 Amide, dimethylamine, phenoxy
2-(naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide Thiazole Naphthalen-1-yl; unsubstituted thiazole C₁₃H₁₀N₂OS 242.3 Amide, naphthalene
2-(4-chloro-2-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide Dihydrothiazole 4-chloro-2-methylphenoxy C₁₂H₁₃ClN₂O₂S 284.8 Amide, chlorophenoxy

*Estimated based on structural analogs. †Calculated from formula.

Key Observations :

  • The target compound distinguishes itself with a morpholinoethyl group, which introduces a six-membered oxygen-containing ring, enhancing hydrophilicity compared to dimethylaminoethyl analogs (e.g., compound in ).
  • The 4,5-dimethylbenzo[d]thiazole core may increase steric bulk and electron-donating effects relative to simpler thiazoles .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: In analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, N–H···N hydrogen bonds form R₂²(8) graph-set motifs, stabilizing crystal packing . The target compound’s morpholino group may participate in similar interactions.
  • Spectral Data :
    • IR : Amide C=O stretches in analogs appear at 1671–1682 cm⁻¹ (e.g., ), consistent with the target compound’s expected profile.
    • NMR : Naphthalene protons in analogs resonate at δ 7.2–8.6 ppm (), aligning with the target’s aromatic region.

Functional Implications

  • Solubility: The hydrochloride salt and morpholino group likely improve aqueous solubility over neutral analogs (e.g., ).

Q & A

Q. What are the standard synthetic pathways and purification methods for this compound?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. For example, amide bond formation may use coupling agents like EDCI/HOBt in solvents such as dichloromethane or acetonitrile under reflux . Purification often employs column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization using ethanol. Reaction progress is monitored via TLC (hexane:ethyl acetate 9:1) .

Q. Which analytical techniques are essential for characterizing its structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) . Purity is assessed via HPLC with UV detection at 254 nm .

Q. How do solvent choice and reaction temperature influence synthesis yield?

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution reactions, while elevated temperatures (60–80°C) accelerate kinetics. For example, refluxing in toluene/water mixtures (8:2) for 5–7 h improves azide substitution yields .

Advanced Research Questions

Q. What computational methods can predict optimal reaction conditions for novel derivatives?

Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states, while machine learning algorithms analyze historical data to recommend solvent/temperature combinations. ICReDD’s reaction path search methods integrate computational and experimental data to reduce trial-and-error approaches .

Q. How can contradictory data in solubility or bioactivity studies be resolved?

Contradictions may arise from impurities or polymorphic forms. Advanced techniques like X-ray crystallography or dynamic light scattering (DLS) clarify structural variations. For bioactivity discrepancies, dose-response assays under standardized conditions (e.g., fixed pH, serum-free media) isolate compound-specific effects .

Q. What strategies optimize regioselectivity in functionalizing the thiazole ring?

Electron-withdrawing groups on the thiazole ring direct electrophilic substitutions to specific positions. For example, nitration at –20°C in fuming HNO₃/H₂SO₄ favors the 4-position due to resonance stabilization. Computational docking studies predict steric/electronic effects of substituents on target binding .

Q. How does the morpholinoethyl group influence pharmacokinetic properties?

The morpholine moiety enhances solubility via hydrogen bonding and modulates logP values. In vitro assays (e.g., Caco-2 permeability) and PAMPA (Parallel Artificial Membrane Permeability Assay) quantify intestinal absorption. Metabolite identification via LC-MS/MS reveals stability against hepatic CYP450 enzymes .

Methodological Guidance

Design of Experiments (DoE) for synthesis optimization:
Use factorial designs to evaluate interactions between variables (e.g., solvent polarity, catalyst loading). For example, a 2³ factorial design (temperature, solvent ratio, reaction time) identifies critical parameters for yield improvement. Response surface methodology (RSM) refines optimal conditions .

Mechanistic studies of amide hydrolysis under physiological conditions:
Conduct pH-dependent stability assays (pH 1–10) with UV-Vis or NMR monitoring. Pseudo-first-order kinetics determine hydrolysis rates. Molecular dynamics simulations model protonation states and transition-state interactions .

Handling air/moisture-sensitive intermediates:
Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions (e.g., Grignard reagent additions). Inert gas purging (N₂/Ar) and molecular sieves in solvents prevent decomposition .

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